3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Chemical Properties
Research has been conducted on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using various methods, including microwave irradiation, which offers an efficient route for creating these compounds with potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020). Another study presents a one-pot regioselective synthesis method in aqueous media under ultrasound irradiation, highlighting the adaptability of synthesis techniques to produce these derivatives (Kaping, Helissey, & Vishwakarma, 2020).
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyrimidines have been explored for their potential as antimicrobial and anticancer agents. Novel derivatives have shown promising results against specific cancer cell lines and microbial strains, indicating their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). Another study highlights the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with significant antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Rahmouni et al., 2014).
Biological Activities and Potential Applications
The biological activities of pyrazolo[1,5-a]pyrimidine derivatives extend to their use as serotonin receptor antagonists, showcasing the diversity in potential pharmaceutical applications. For instance, certain compounds within this class have been identified as potent serotonin 5-HT6 receptor antagonists, which could be beneficial in developing treatments for neurological disorders (Ivachtchenko et al., 2013).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-14-6-9-18(10-7-14)25-21-12-15(2)24-23-22(16(3)26-27(21)23)17-8-11-19(28-4)20(13-17)29-5/h6-13,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVXWINDSWNHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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